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Compound of Interest

Compound Name: 5-Fluoro-6-methylpyridin-3-amine

CAS No.: 1211542-12-9

Cat. No.: B3046215

Get Quote

Core Identity & Medicinal Chemistry Application

Executive Summary
5-Fluoro-6-methylpyridin-3-amine (CAS: 1211542-12-9) is a critical heterocyclic building

block used primarily in the synthesis of kinase inhibitors (e.g., BTK, PI3K, and CDK

antagonists). Its structural value lies in the strategic placement of the fluorine atom at the C5

position and the methyl group at C6.

Metabolic Stability: The C5-fluorine atom blocks a common site of oxidative metabolism

(CYP450-mediated oxidation), extending the half-life of the parent drug.

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the

pyridine nitrogen (pKa modulation), reducing off-target hERG binding and improving

membrane permeability.

Synthetic Utility: The C3-amine serves as a versatile nucleophile for Buchwald-Hartwig

aminations or amide couplings, linking the pyridine "head" to various pharmacophores.
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Chemical Profile & Properties[1][2][3][4][5][6][7]
Property Data Notes

IUPAC Name
5-Fluoro-6-methylpyridin-3-

amine

Also known as 3-Amino-5-

fluoro-6-methylpyridine

CAS Number 1211542-12-9

Critical: Do not confuse with

isomer 6-fluoro-5-methyl (CAS

186593-48-6)

Molecular Formula C₆H₇FN₂

Molecular Weight 126.13 g/mol

Fragment-sized for FBDD

(Fragment-Based Drug

Design)

SMILES CC1=NC=C(N)C=C1F

Appearance Off-white to pale yellow solid
Oxidation sensitive; store

under inert gas

pKa (Calc) ~3.5 - 4.0 (Pyridine N)

Lower than pyridine (5.[1][2][3]

[4][5][6][7]2) due to F-inductive

effect

Solubility DMSO, Methanol, DCM Moderate solubility in water

Synthetic Pathways[6]
The synthesis of 5-Fluoro-6-methylpyridin-3-amine is non-trivial due to the directing group

challenges on the pyridine ring. The most reliable laboratory-scale route utilizes a Curtius

Rearrangement starting from the commercially available carboxylic acid.

Pathway Logic (Graphviz Visualization)
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Caption: Figure 1. Curtius Rearrangement route converting the nicotinic acid precursor to the

target amine via a Boc-protected intermediate.

Detailed Experimental Protocol
Objective: Synthesis of 5-Fluoro-6-methylpyridin-3-amine from 5-Fluoro-6-methylnicotinic

acid via Curtius Rearrangement.

Reagents Required:
Starting Material: 5-Fluoro-6-methylnicotinic acid (1.0 eq)

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq)

Base: Triethylamine (Et₃N) (1.5 eq)

Solvent:tert-Butanol (t-BuOH) (Anhydrous)

Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Step-by-Step Methodology:
Activation & Rearrangement (One-Pot):

Charge a flame-dried round-bottom flask with 5-Fluoro-6-methylnicotinic acid (1.0 g, 6.45

mmol) and anhydrous t-BuOH (15 mL).
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Add Et₃N (1.35 mL, 9.67 mmol) under N₂ atmosphere.

Add DPPA (1.53 mL, 7.1 mmol) dropwise at room temperature.

Critical Step: Heat the reaction mixture to reflux (85°C) for 4–6 hours. Evolution of N₂ gas

indicates the formation of the isocyanate intermediate and subsequent trapping by t-

BuOH.

Monitor: Check reaction progress by LC-MS (Target mass: M+H = 227 for Boc-

intermediate).

Work-up (Boc-Intermediate):

Cool to room temperature. Concentrate the solvent under reduced pressure.

Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ solution

and brine.

Dry over Na₂SO₄, filter, and concentrate.

Optional: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate

tert-butyl (5-fluoro-6-methylpyridin-3-yl)carbamate.

Deprotection (Formation of Amine):

Dissolve the Boc-carbamate in Dichloromethane (DCM) (10 mL).

Add TFA (5 mL) dropwise at 0°C.

Stir at room temperature for 2 hours until TLC shows complete consumption of the starting

material.

Concentrate the mixture to remove excess TFA.

Free Base Isolation:

The residue is the TFA salt. To obtain the free amine:

Redissolve in DCM.
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Slowly add saturated aqueous Na₂CO₃ until pH > 9.

Extract with DCM (3 x 20 mL).

Dry organic layers over Na₂SO₄ and concentrate to yield 5-Fluoro-6-methylpyridin-3-
amine as a pale yellow solid.

Yield Expectation: 60–75% over two steps.

Medicinal Chemistry Applications
This scaffold is frequently employed to optimize lead compounds in kinase inhibitor programs.

Structure-Activity Relationship (SAR) Logic
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Caption: Figure 2. Functional decomposition of the scaffold in drug design, highlighting the

specific role of each substituent.

Key Reaction: Amide Coupling
The primary utility of the C3-amine is reacting with carboxylic acids to form amide-linked

inhibitors.
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Conditions: HATU, DIPEA, DMF, RT.

Observation: The reduced basicity of the C3-amine (due to the C5-fluorine) may require

stronger coupling reagents (e.g., HATU or T3P) compared to non-fluorinated analogs.

Safety & Handling (E-E-A-T)
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is

prone to oxidation; if the solid turns dark brown, purify via recrystallization or sublimation

before use.

PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood.

References
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scaffold in kinase inhibitor synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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